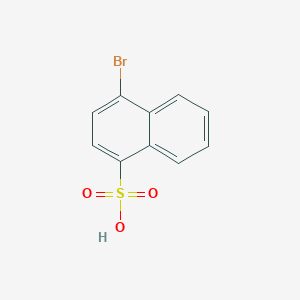

4-Bromonaphthalene-1-sulfonic acid

Beschreibung

Historical Context and Evolution of Naphthalene (B1677914) Sulfonic Acid Research

The journey to understanding and utilizing 4-bromonaphthalene-1-sulfonic acid is deeply rooted in the broader history of arenesulfonic acid chemistry, which has been pivotal to the development of industrial organic synthesis.

Early Developments in Arenesulfonic Acid Chemistry

The study of arenesulfonic acids dates back to the 19th century, a period of foundational discoveries in organic chemistry. The development of methods for introducing the sulfonic acid group (-SO₃H) onto aromatic rings, primarily through electrophilic aromatic substitution with sulfuric acid, opened up new avenues for the functionalization of aromatic hydrocarbons. These early investigations laid the groundwork for controlling the regiochemistry of substitution reactions on aromatic systems, a fundamental concept that remains central to organic synthesis today.

Role in Industrial Chemistry and the Dyestuff Industry

Naphthalene sulfonic acids quickly became indispensable intermediates in the burgeoning synthetic dyestuff industry of the late 19th and early 20th centuries. nbinno.com The sulfonation of naphthalene was found to be a key step in the production of a vast array of vibrant and lightfast azo dyes. nbinno.com The sulfonic acid group not only enhances the water solubility of the dye molecules, a crucial property for textile dyeing processes, but also serves as a handle for further chemical transformations and as a directing group in subsequent electrophilic substitution reactions. The textile industry, in particular, heavily relies on aromatic sulfonic acids as leveling agents to ensure the even distribution of dyes on fabrics. capitalresin.com

Emergence of Halogeno-naphthalene Sulfonic Acid Studies

Building on the foundational knowledge of naphthalene sulfonation, chemists began to explore the synthesis and properties of halogenated derivatives. The introduction of a halogen, such as bromine, onto the naphthalene sulfonic acid framework significantly expands the synthetic possibilities. Early studies in this area were driven by the desire to create new dye structures with modified colors and improved properties. The presence of a halogen atom was found to influence the electronic properties of the aromatic system, thereby affecting the absorption spectrum of the resulting dye. These initial forays into the chemistry of halogeno-naphthalene sulfonic acids set the stage for their broader application in organic synthesis beyond the realm of dyes.

Significance of Brominated Naphthalene Sulfonic Acids in Advanced Organic Chemistry

The strategic placement of both a bromine atom and a sulfonic acid group on the naphthalene scaffold, as seen in this compound, imparts a dual functionality that is highly valued in contemporary organic synthesis.

Dual Functionality and Synthetic Utility in Chemical Transformations

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The sulfonic acid group can act as a protecting group, a directing group in electrophilic aromatic substitution, and can be readily removed or transformed into other functional groups. For instance, the sulfonic acid group can be used to control the position of bromination and can be subsequently removed under specific conditions. mdpi.com

The bromine atom, on the other hand, serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This dual functionality enables chemists to perform sequential and regioselective transformations on the naphthalene core, building up molecular complexity in a controlled manner. The sulfonic acid group can facilitate reactions by making the diazonium intermediate a better electron acceptor in Sandmeyer-type reactions for introducing the bromo group. mdpi.com

Precursor for Complex Molecular Architectures and Functional Materials

The ability to selectively functionalize both the bromo and sulfonic acid positions makes this compound a valuable precursor for the synthesis of complex molecular architectures. By leveraging the differential reactivity of these groups, intricate molecules with tailored electronic and photophysical properties can be constructed. These molecules can find applications in the development of organic light-emitting diodes (OLEDs), molecular sensors, and other advanced functional materials. The naphthalene sulfonic acid framework itself is a component in the synthesis of certain polymers and surfactants. wikipedia.org

Below is a table summarizing the properties of this compound and a related compound.

| Property | This compound | 4-Bromonaphthalene-1-sulfonamide |

| CAS Number | 162109-20-8 bldpharm.comsinfoobiotech.comchemicalbook.commolbase.comchemwhat.id | 90766-48-6 achemblock.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₇BrO₃S sinfoobiotech.com | C₁₀H₈BrNO₂S achemblock.comsigmaaldrich.com |

| Molecular Weight | 287.13 g/mol sinfoobiotech.com | 286.15 g/mol |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJFYNGDSABPQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477324 | |

| Record name | 4-Bromonaphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162109-20-8 | |

| Record name | 4-Bromonaphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromonaphthalene 1 Sulfonic Acid and Its Derivatives

Direct Sulfonation Strategies

The introduction of a sulfonic acid group onto a pre-existing bromonaphthalene ring is a common and direct method for the synthesis of 4-bromonaphthalene-1-sulfonic acid. This approach leverages the principles of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the bromine substituent and the reaction conditions.

Electrophilic Aromatic Sulfonation of Bromonaphthalenes

The sulfonation of 1-bromonaphthalene (B1665260) is a classic example of an electrophilic aromatic substitution reaction. In this process, an electrophile, typically sulfur trioxide (SO₃) or a related species, attacks the electron-rich naphthalene (B1677914) ring system. The bromine atom at the 1-position, being an ortho-, para-director, influences the position of the incoming sulfonic acid group. The substitution pattern is a result of the interplay between the electronic effects of the bromine atom and the inherent reactivity of the different positions on the naphthalene ring.

Regioselective Sulfonation Control and Isomer Formation

The control of regioselectivity is paramount in the synthesis of this compound to minimize the formation of unwanted isomers. The sulfonation of 1-halogenated naphthalenes, including 1-bromonaphthalene, has been studied to understand the distribution of the resulting sulfonic acid isomers.

Research conducted on the sulfonation of 1-halogenonaphthalenes with sulfur trioxide in a non-polar solvent like dichloromethane (B109758) has shown that the primary products are the 4-sulfonic acid and the 5-sulfonic acid derivatives. The steric hindrance imposed by the halogen at the 1-position significantly discourages sulfonation at the adjacent 2- and 8- (peri) positions. Consequently, the electrophilic attack preferentially occurs at the less hindered 4- and 5-positions. cdnsciencepub.com

The following table summarizes the isomer distribution observed in the monosulfonation of 1-halonaphthalenes with sulfur trioxide in dichloromethane at 22°C.

| 1-Halonaphthalene | Molar Ratio (SO₃:Substrate) | 4-Sulfonic Acid Isomer (%) | 5-Sulfonic Acid Isomer (%) | Other Isomers (%) |

| 1-Fluoronaphthalene | 1.0 | 100 | 0 | 0 |

| 1-Chloronaphthalene | 1.0 | 95 | 5 | 0 |

| 1-Bromonaphthalene | 1.0 | 90 | 10 | 0 |

| 1-Iodonaphthalene | 1.0 | 85 | 15 | 0 |

This table presents data on the isomer distribution from the sulfonation of 1-halogenated naphthalenes, providing insight into the regioselective control of the reaction. cdnsciencepub.com

Utilization of Specific Sulfonating Reagents (e.g., Chlorosulfonic Acid, Sulfur Trioxide)

The choice of sulfonating agent is a critical parameter in the synthesis of this compound. Common reagents for this transformation include concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), chlorosulfonic acid (ClSO₃H), and sulfur trioxide (SO₃) itself.

Sulfur Trioxide (SO₃): As a potent and direct sulfonating agent, SO₃ is often used in aprotic solvents to achieve sulfonation under relatively mild conditions. The reaction with SO₃ can be rapid and highly exothermic, necessitating careful control of the reaction temperature to prevent side reactions and degradation of the product. scispace.com The use of SO₃ in a solvent like dichloromethane allows for a clean reaction, leading to the formation of the sulfonic acid with minimal byproducts. cdnsciencepub.com

Chlorosulfonic Acid (ClSO₃H): This reagent is another effective agent for sulfonation. It reacts with aromatic compounds to produce the corresponding sulfonic acid and hydrogen chloride. While effective, the use of chlorosulfonic acid can sometimes lead to the formation of sulfonyl chloride intermediates, which may require a subsequent hydrolysis step to yield the desired sulfonic acid. In some cases, chlorosulfonic acid may offer different selectivity compared to other sulfonating agents, although it has been noted to sometimes result in lower yields in specific applications. mdpi.com

Ultrasonically Assisted Sulfonation Techniques

The application of ultrasound in chemical synthesis has been shown to accelerate reaction rates and, in some cases, improve selectivity. In the context of sulfonation, ultrasonically assisted techniques can offer a greener and more efficient alternative to traditional methods. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can enhance the reactivity of the chemical species. nih.govresearchgate.net

A simple and convenient methodology for the selective sulfonation of aromatic compounds using sulfuric acid under sonication has been described. This method demonstrates a significant enhancement in the reaction rate and improved selectivity compared to reactions performed under silent conditions. nih.govresearchgate.net The effects of various parameters such as agitation speed, sulfuric acid concentration, and temperature have been investigated and are attributed to the cavitational effects generated by ultrasound. nih.gov While specific studies on the ultrasonically assisted sulfonation of 1-bromonaphthalene are not extensively detailed, the general principles suggest that this technique could be advantageously applied to the synthesis of this compound, potentially leading to faster reaction times and higher yields.

Bromination of Naphthalene Sulfonic Acids

An alternative synthetic route to this compound involves the introduction of a bromine atom onto the naphthalene-1-sulfonic acid scaffold. This approach relies on the directing effects of the sulfonic acid group to guide the incoming bromine electrophile to the desired position.

Regioselective Bromination Techniques

The sulfonic acid group is a deactivating, meta-directing group in the context of benzene (B151609) chemistry. However, in the naphthalene ring system, the directing effects are more complex. The sulfonic acid group at the 1-position deactivates the ring towards further electrophilic substitution. The incoming electrophile, in this case, bromine, will preferentially attack the unsubstituted ring. However, if the reaction conditions are forced, substitution on the same ring is possible. The deactivating nature of the sulfonic acid group would direct the incoming bromine to the 3- or 4- position. Due to steric hindrance from the sulfonic acid group at the 1-position, substitution at the 4-position is electronically and sterically favored over the 3-position.

While direct experimental data for the regioselective bromination of naphthalene-1-sulfonic acid to yield this compound is not extensively documented in the provided search results, the principles of electrophilic aromatic substitution on substituted naphthalenes provide a theoretical basis for this synthetic strategy. The development of highly regioselective bromination techniques often involves the use of specific brominating agents and catalysts to control the reaction's outcome. For instance, various brominating agents like N-bromosuccinimide (NBS) in different solvent systems are known to provide high regioselectivity in the bromination of other aromatic compounds.

Influence of Acidic Catalysts and Structured Solids on Selectivity

The regioselectivity of electrophilic substitution reactions on naphthalene derivatives, such as sulfonation, is significantly influenced by the choice of catalyst and reaction conditions. While direct studies on the sulfonation of 1-bromonaphthalene using a wide array of acidic catalysts are not extensively documented, the principles governing the selectivity of similar reactions on the naphthalene core provide valuable insights.

Acidic catalysts, particularly strong Brønsted acids and Lewis acids, are crucial for activating the sulfonating agent and facilitating the electrophilic attack on the aromatic ring. The acidity of the medium can affect the isomer distribution. For instance, in the sulfonation of naphthalene, the ratio of the resulting 1- and 2-sulfonic acid isomers is dependent on the concentration of sulfuric acid.

Structured solids, such as zeolites and clays, have emerged as promising catalysts for enhancing regioselectivity in aromatic substitutions. These materials offer shape-selective environments and tunable acidity, which can direct the substitution to a specific position on the naphthalene ring. For example, HBEA zeolites have been shown to be highly efficient and reusable catalysts for the mononitration of naphthalene, favoring the formation of 1-nitronaphthalene. This suggests that similar structured solids could be employed to control the position of sulfonation on a brominated naphthalene ring, potentially favoring the 4-position by leveraging steric hindrance and the electronic effects of the bromine substituent within the catalyst's pores.

Derivatization from Precursors

Strategies Involving 1-Bromonaphthalene as a Starting Material

The direct sulfonation of 1-bromonaphthalene is a primary route to obtaining this compound. The bromine atom at the 1-position deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions. Therefore, sulfonation is expected to yield a mixture of isomers, with the 4-sulfonated product being a significant component. The reaction is typically carried out using a strong sulfonating agent such as oleum (fuming sulfuric acid).

An alternative, though less documented, synthetic strategy involves the initial alkylation of 1-bromonaphthalene, followed by sulfonation. This approach is based on the Friedel-Crafts alkylation reaction, which introduces an alkyl group onto the aromatic ring. This alkyl group, being an activating group, would then influence the position of the subsequent sulfonation.

The Friedel-Crafts alkylation of 1-bromonaphthalene would likely introduce an alkyl group at the 4-position due to the directing effect of the bromine atom. The subsequent sulfonation would then be directed by both the bromine and the newly introduced alkyl group. However, this multi-step approach is complicated by the potential for polyalkylation and carbocation rearrangements during the Friedel-Crafts reaction. A study on the synthesis of alkylnaphthalene sulfonates employed a Wurtz-Fittig reaction for alkylation, followed by sulfonation with chlorosulfonic acid in chloroform (B151607) at low temperatures. While this study did not use 1-bromonaphthalene as a starting material, it demonstrates the general principle of alkylation followed by sulfonation.

Due to these potential complications and the lack of specific literature detailing this route for this compound, direct sulfonation of 1-bromonaphthalene remains the more common approach.

Transformations of Related Naphthalene Sulfonic Acids

The Bucherer reaction is a versatile and reversible chemical transformation that allows for the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia (B1221849). libretexts.orgorgsyn.org This reaction is particularly valuable in the synthesis of dye precursors and other substituted naphthalene derivatives. libretexts.org The reaction proceeds through a mechanism involving the addition of bisulfite to the naphthol, followed by nucleophilic attack by ammonia or an amine and subsequent elimination of water and bisulfite. mt.comresearchgate.net

This reaction can be applied to brominated naphthalenesulfonic acid derivatives. For instance, a bromo-substituted naphthol can be converted to its corresponding naphthylamine, or vice versa, while retaining the sulfonic acid group. A notable application is the synthesis of 2-amino-6-bromonaphthalenes from the corresponding 6-bromo-2-naphthol (B32079) under Bucherer conditions. achemblock.com This demonstrates the feasibility of applying this reaction to brominated naphthalene systems. The reversibility of the reaction is a key feature; for example, 1-aminonaphthalene-4-sulfonic acid can be converted into 1-hydroxynaphthalene-4-sulfonic acid. libretexts.orgchemistrysteps.com

Table 1: Examples of the Bucherer Reaction

| Starting Material | Product | Reagents |

|---|---|---|

| Naphthol | Naphthylamine | Ammonia, Sodium Bisulfite |

| 1,7-Dihydroxynaphthalene | 7-Amino-1-naphthol | Ammonia, Sodium Bisulfite |

| 1-Aminonaphthalene-4-sulfonic acid | 1-Hydroxynaphthalene-4-sulfonic acid | Aqueous Sulfite/Bisulfite |

Desulfonation is the chemical process of removing a sulfonic acid group from an organic compound, and it is essentially the reverse of sulfonation. For naphthalenesulfonic acids, this is typically achieved by hydrolysis in the presence of an acid catalyst, often by heating with dilute sulfuric acid. The ease of desulfonation is related to the thermodynamic stability of the sulfonic acid isomer.

The mechanism of desulfonation involves the protonation of the aromatic ring, followed by the departure of sulfur trioxide. The presence of other substituents on the naphthalene ring can influence the rate of this reaction. For instance, electron-donating groups can facilitate the protonation step and accelerate desulfonation.

In the context of bromonaphthalene sulfonic acids, the conditions for desulfonation have been reported. For example, the removal of the sulfonic acid group from 2-bromonaphthalene-1-sulfonic acid requires refluxing with a 50% aqueous sulfuric acid solution for 12-16 hours. mdpi.com In contrast, the desulfonation of 5-bromo-2-hydroxynaphthalene-1-sulfonic acid can be achieved under milder conditions, requiring only a 20-minute reflux in 20% aqueous sulfuric acid. mdpi.com This difference in reactivity highlights the influence of the hydroxyl group in activating the ring towards electrophilic substitution, and thus, desulfonation.

Table 2: Desulfonation Conditions for Bromonaphthalene Sulfonic Acids

| Compound | Reagents | Conditions |

|---|---|---|

| 2-Bromonaphthalene-1-sulfonic acid | 50% aq. H₂SO₄ | Reflux, 12-16 hours |

Nucleophilic Substitution Approaches for Sulfonic Acid Formation

While the direct sulfonation of 1-bromonaphthalene via electrophilic aromatic substitution is the most conventional route to this compound, alternative pathways involving nucleophilic substitution offer unique possibilities, particularly from a green chemistry perspective. One such advanced methodology involves the transition-metal-free reaction of aryl halides with sulfur dioxide surrogates.

A sustainable, one-step strategy has been developed for the synthesis of aryl sulfonic acids from aryl halides, utilizing thiourea (B124793) dioxide as an accessible and easy-to-handle sulfur dioxide surrogate and air as a green oxidant. This process is significant as it avoids the use of harsh sulfonating agents. The reaction proceeds through a sulfinate intermediate, which is subsequently oxidized to the sulfonic acid. This method is applicable to a wide range of aryl halides, suggesting its potential for the synthesis of this compound from 1,4-dibromonaphthalene (B41722) by targeting one of the bromine atoms for substitution. The mechanism involves the formation of a sulfinate which is then oxidized to the final sulfonic acid product rsc.org. This approach is particularly noteworthy for its mild conditions and use of environmentally benign reagents.

Another relevant, though less direct, transformation is the Bucherer reaction, a reversible conversion of a naphthol to a primary naphthylamine in the presence of aqueous sulfite or bisulfite. The mechanism involves the nucleophilic addition of bisulfite to the naphthalene ring. While the end product is an amine rather than a sulfonic acid, it demonstrates the principle of sulfite-mediated nucleophilic substitution on the naphthalene core, which is a foundational concept for developing direct sulfonation via nucleophilic pathways acs.org.

Reductive Transformations for Arylsulfinate Synthesis

Arylsulfinates are valuable intermediates that can be derived from aryl sulfonic acids. The synthesis of the corresponding arylsulfinate of this compound can be achieved through reductive transformations. A prevalent and highly effective method involves a two-step sequence: conversion of the sulfonic acid to a sulfonyl chloride, followed by reduction to the sulfinate salt.

First, this compound is converted to 4-bromonaphthalene-1-sulfonyl chloride. This is typically achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H).

Subsequently, the resulting 4-bromonaphthalene-1-sulfonyl chloride is reduced to its corresponding sodium sulfinate. The most common and practical method for this reduction is the reaction of the arylsulfonyl chloride with sodium sulfite (Na₂SO₃) in an aqueous solution. Sodium bicarbonate is often added to maintain a suitable pH during the reaction, which typically proceeds with high yield upon heating nih.gov. This method is widely used for its reliability and the accessibility of the reagents nih.govgoogle.comacs.org.

The general reaction is as follows:

ArSO₂Cl + Na₂SO₃ + H₂O → ArSO₂Na + NaCl + H₂SO₄

This transformation provides a straightforward route to sodium 4-bromonaphthalene-1-sulfinate, a versatile precursor for the synthesis of sulfones and other sulfur-containing compounds.

Table 1: Comparison of Reducing Agents for Arylsulfonyl Chlorides

| Reagent System | Product | Yield | Conditions | Reference |

| Sodium Sulfite (Na₂SO₃) / Sodium Bicarbonate | Sodium Arylsulfinate | High | Aqueous, Reflux | nih.gov |

| TiCl₄/Sm | Diaryl Disulfide | Moderate to Good | THF, 60°C | tandfonline.comtandfonline.com |

| Zinc / Sodium Carbonate | Sodium Arylsulfinate Hydrate (B1144303) | Good | Aqueous | nih.gov |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally sustainable industrial processes. Key areas of improvement include the use of recyclable catalysts and the reduction or elimination of hazardous solvents.

Supported Acid Catalysis in Sulfonation Processes

Traditional sulfonation processes often rely on stoichiometric or excess amounts of strong acids like concentrated sulfuric acid or oleum, leading to significant acid waste and challenging work-up procedures. A greener alternative is the use of solid-supported acid catalysts, which function as heterogeneous catalysts that can be easily recovered and reused.

Materials such as sulfonated graphene, Starbon® (a mesoporous carbonaceous material), and other sulfonic-acid-based resins have been developed as effective heterogeneous acid catalysts starbons.comugr.es. These materials possess a high density of sulfonic acid groups on a solid support, enabling them to catalyze sulfonation reactions efficiently. For instance, nanoporous, lyotropic liquid crystal polymer resins with sulfonic acid groups have demonstrated high catalytic activity and can be recycled, offering a sustainable option for sulfonation processes rsc.org. The use of such catalysts minimizes corrosive waste streams and allows for simpler product isolation through filtration.

Table 2: Examples of Heterogeneous Acid Catalysts in Organic Synthesis

| Catalyst Type | Support Material | Key Advantages | Application Example | Reference |

| Sulfonated Graphene Oxide | Graphene | High density of acid sites, good stability | Acetalization of glycerol | ugr.es |

| Sulfonic Acid Functionalized Resin | Polymer | Molecular-size selectivity, reusability | Esterification | rsc.org |

| Sulfonated Carbon | Starbon® (Mesoporous Carbon) | High conversion yields, suitable for aqueous media | Esterifications, Amidations | starbons.com |

| Immobilized Sulfonic Acid | Silica (B1680970) Nanoparticles | Easy recovery, reusability without significant activity loss | Condensation reactions | researchgate.net |

Solvent-Free or Aqueous Media Reaction Conditions

The elimination of volatile organic solvents (VOCs) is a primary goal of green chemistry. For the sulfonation of 1-bromonaphthalene, several approaches can achieve this objective.

Solvent-Free Reactions: Sulfonation can be performed under neat conditions, where 1-bromonaphthalene is reacted directly with a sulfonating agent like sulfuric acid without any solvent researchgate.net. This approach drastically reduces solvent waste. Furthermore, the efficiency of solvent-free reactions can be significantly enhanced through microwave irradiation. Microwave-assisted organic synthesis (MAOS) often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods oatext.commdpi.comasianpubs.orgresearchgate.net. This is attributed to the direct and efficient heating of the polar reagents by microwave energy.

Aqueous Media Reactions: Performing reactions in water is another cornerstone of green chemistry. The Bucherer reaction, which involves an aqueous solution of sodium bisulfite, exemplifies a classic transformation on the naphthalene core that operates in an aqueous environment acs.org. Developing direct sulfonation methods that can proceed in water or mixed aqueous systems would represent a significant step forward in sustainability, eliminating the need for hazardous organic solvents and simplifying product isolation, often through precipitation.

Table 3: Comparison of Conventional vs. Microwave-Assisted Solvent-Free Reactions

| Reaction Parameter | Conventional Heating | Microwave Irradiation | Advantage of Microwave | Reference |

| Reaction Time | Hours | Minutes to Seconds | Drastic reduction in time | oatext.com |

| Energy Consumption | High (prolonged heating) | Low (short duration) | More energy efficient | oatext.com |

| Product Yield | Often Moderate to Good | Often Good to Excellent | Improved yields | mdpi.com |

| Reaction Conditions | Bulk heating | Direct molecular heating | Cleaner reactions, fewer byproducts | researchgate.net |

Reaction Mechanisms and Reactivity Studies of 4 Bromonaphthalene 1 Sulfonic Acid

Mechanistic Investigations of Electrophilic Aromatic Substitution Reactions

The reactivity of 4-bromonaphthalene-1-sulfonic acid in electrophilic aromatic substitution (EAS) is governed by the directing effects of its two substituents: the bromine atom and the sulfonic acid group. In the naphthalene (B1677914) ring system, electrophilic attack occurs preferentially at the 1-position (alpha position) because the resulting carbocation intermediate, known as a naphthalenonium ion or σ-complex, is more resonance-stabilized than the intermediate formed from attack at the 2-position (beta position). askfilo.comyoutube.com

However, in this compound, these primary positions are already occupied. The existing substituents dictate the position of any further electrophilic attack.

Sulfonic Acid Group (-SO₃H): This group is strongly electron-withdrawing and deactivating towards electrophilic substitution. lkouniv.ac.in Its deactivating nature arises from the positive charge on the sulfur atom, which withdraws electron density from the aromatic ring, making it less attractive to incoming electrophiles. It primarily directs incoming electrophiles to the meta position. In the context of the naphthalene ring, this directing effect is complex, but it generally deactivates the ring to which it is attached.

Bromine Atom (-Br): As a halogen, bromine is also a deactivating group due to its inductive electron withdrawal. However, it is considered an ortho-, para- director because its lone pairs can donate electron density through resonance, which helps to stabilize the carbocation intermediate when the attack occurs at these positions. lkouniv.ac.in

In this compound, the sulfonic acid group at C1 and the bromine at C4 significantly influence the regioselectivity of subsequent substitutions. The sulfonic acid group at the 1-position sterically hinders and electronically deactivates the peri-position (C8). youtube.com The bulky nature of the sulfonic acid group can create steric repulsion, destabilizing the transition state for substitution at adjacent positions. youtube.com The bromine at C4 directs incoming electrophiles to its ortho positions (C3 and C5) and para position (C8, which is equivalent to the peri-position relative to C1).

Considering these combined effects, the most likely positions for further electrophilic substitution would be on the unsubstituted ring (positions 5, 6, 7, and 8). The interplay between the deactivating nature of both groups and the directing effects makes further substitution challenging and often requires forcing conditions. Mechanistic studies suggest that the formation of the resonance-stabilized carbocation intermediate remains the rate-determining step in these reactions. masterorganicchemistry.commasterorganicchemistry.com

Role of the Sulfonic Acid Group in Directed Transformations

The sulfonic acid group is not merely a passive substituent; it plays a crucial and versatile role in directing synthetic transformations, acting as a protecting, activating, and yield-enhancing moiety.

The sulfonic acid group can be strategically introduced to serve as both a protecting and an activating group, a functionality that is particularly valuable in the regioselective synthesis of disubstituted naphthalenes. nih.govresearchgate.net A key example is its use in facilitating the Sandmeyer reaction, which transforms an amino group into other functionalities via a diazonium salt. wikipedia.org

In some substrates, such as certain amino-naphthols, direct application of the Sandmeyer reaction fails because activating groups like hydroxyls make the naphthalene nucleus too electron-rich, inhibiting the critical electron transfer step and promoting unwanted side reactions. nih.govresearchgate.net By introducing a sulfonic acid group at a specific position (e.g., the 1-position), two objectives are achieved:

Protection: The bulky sulfonic acid group physically blocks a reactive site on the naphthalene ring, preventing undesired substitution or coupling at that position. nih.govmdpi.com This is a form of "blocking group" strategy. lkouniv.ac.in

Activation: The strongly electron-withdrawing nature of the sulfonic acid group deactivates the naphthalene ring. nih.gov This deactivation makes the corresponding diazonium salt a better electron acceptor, facilitating the key electron transfer from the copper(I) catalyst, which is often the rate-limiting step in the Sandmeyer mechanism. nih.govresearchgate.netwikipedia.org

Furthermore, the sulfonic acid group is often easily removed under relatively mild acidic conditions (desulfonation), restoring the original aromatic C-H bond after it has served its purpose. nih.govresearchgate.netwikipedia.org This reversibility is a hallmark of an effective protecting group. lkouniv.ac.in

The introduction of a sulfonic acid group has long been noted to enhance the yields of certain reactions, most notably the Sandmeyer reaction. nih.govresearchgate.netmdpi.com This enhancement is directly linked to its influence on electron transfer processes.

The mechanism of the Sandmeyer reaction is believed to be a radical-nucleophilic aromatic substitution (SRNAr) that is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org This step results in the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org

The sulfonic acid group's role in this process can be summarized as follows:

Facilitating Electron Transfer: As a potent electron-withdrawing group, it lowers the electron density of the naphthalene system. This makes the diazonium intermediate a significantly better electron acceptor, thereby accelerating the initial electron transfer from Cu(I). nih.govrsc.org

Improving Purity and Isolation: In many cases, the introduction of the sulfonic acid group leads to the formation of an insoluble zwitterionic diazonium sulfonate. nih.govmdpi.com The precipitation and isolation of this intermediate salt serve as an effective purification step, removing soluble impurities before proceeding with the reaction. nih.gov

| Function of Sulfonic Acid Group | Mechanistic Effect | Outcome | Reference |

|---|---|---|---|

| Yield Enhancement | Makes diazonium intermediate a better electron acceptor. | Facilitates electron transfer from Cu(I) catalyst. | nih.govresearchgate.net |

| Process Improvement | Forms an insoluble diazonium sulfonate zwitterion. | Allows for purification via isolation of the intermediate salt. | nih.govmdpi.com |

| Kinetic Acceleration | Lowers the energy barrier for the initial electron transfer step. | Increases the overall rate of the Sandmeyer reaction. | nih.govrsc.org |

Azo coupling is a common electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile, coupling with an activated aromatic ring (like a phenol (B47542) or aniline) to form an azo compound. imrpress.commst.dk In syntheses involving naphthols, this is a frequently encountered and often undesired side reaction. nih.gov

The sulfonic acid group, when strategically placed, serves as an effective blocking group to prevent this side reaction. By occupying a highly activated position on the naphthalene ring (such as the 1-position in a 2-naphthol (B1666908) system), the sulfonic acid group sterically and electronically prevents the diazonium ion from coupling at that site. nih.govmdpi.com This ensures that the desired reaction pathway, such as the Sandmeyer reaction, proceeds without the formation of colored azo dye impurities, which can be difficult to separate from the final product. The presence of bulky sulfonic acid groups can interfere with the close approach required for dye molecules to aggregate, a principle also observed in the behavior of certain azo dyes. nist.gov

Reactivity of the Bromine Moiety

The bromine atom on the this compound backbone is a versatile handle for forming new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. libretexts.orgorganic-chemistry.org

The general mechanism for the Suzuki-Miyaura coupling of an aryl bromide like this compound proceeds through a catalytic cycle: libretexts.orgorganic-chemistry.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the naphthalene derivative. This forms a new organopalladium(II) species.

Transmetalation: The organoboron reagent (e.g., a boronic acid or its ester), activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. This is often the rate-determining step and its efficiency can be influenced by the electronic nature of the substituents on the coupling partners. researchgate.net

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the cycle.

This reaction allows for the synthesis of a wide array of substituted biaryl compounds, which are important structural motifs in many advanced materials and pharmaceuticals. researchgate.netkuleuven.be

| Component | Example | Function | Reference |

|---|---|---|---|

| Aryl Halide | This compound (or derivative) | Electrophilic partner | kuleuven.be |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner | libretexts.org |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | Catalyzes the C-C bond formation | organic-chemistry.org |

| Base | Na₂CO₃, K₂CO₃, or KF | Activates the boronic acid for transmetalation | organic-chemistry.orgresearchgate.net |

| Solvent | Toluene, Dioxane, THF, often with water | Solubilizes reactants and facilitates the reaction | libretexts.org |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

3.3.2. Other Carbon-Carbon Bond Forming Reactions cymitquimica.com 3.3.3. Reductive Debromination Pathways nih.gov 3.4. Sulfonic Acid Group Transformations 3.4.1. Desulfonation Mechanisms and Kinetic Studies wikipedia.orgyoutube.comyoutube.com 3.4.2. Formation of Sulfonate Esters and Sulfonyl Chlorides wikipedia.org

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Advanced Applications and Functional Materials Derived from 4 Bromonaphthalene 1 Sulfonic Acid

Catalytic Applications

The distinct functional groups of 4-bromonaphthalene-1-sulfonic acid allow it to participate in catalysis in multiple capacities, either directly as an acid catalyst or as a structural component in more complex catalytic systems.

The sulfonic acid group is a strong Brønsted acid, enabling the molecule to catalyze a variety of acid-mediated organic reactions. Beyond simple proton donation, the sulfonic acid group can function as an activating group, enhancing the reactivity of the naphthalene (B1677914) ring. For instance, in reactions such as the Sandmeyer reaction, a sulfonic acid group introduced onto a bromonaphthalene core can facilitate the process by making the associated diazonium intermediate a better electron acceptor mdpi.com. This electronic influence enhances reaction yields and efficiency mdpi.com. While specific studies on this compound as a primary catalyst are not prevalent, the principle is well-established with structurally similar compounds like 2-bromonaphthalene-1-sulfonic acid mdpi.com. The development of chiral sulfonic acids based on complex aromatic scaffolds further underscores their potential in stereoselective organic synthesis nih.gov.

To overcome challenges associated with catalyst separation and recycling, homogeneous acid catalysts can be immobilized onto solid supports to create heterogeneous catalysts. A common strategy involves grafting sulfonic acid-containing organic molecules onto the surface of materials like silica (B1680970) nanoparticles. For example, a similar compound, 7-amino-1-naphthalene sulfonic acid, has been successfully immobilized on silica via a sol-gel technique to create a robust solid acid catalyst researchgate.netscilit.com. This method produces a material with strong Brønsted acid sites capable of catalyzing reactions such as esterification with high conversion rates and selectivity researchgate.net. The resulting catalyst can be easily recovered, regenerated by simple washing, and reused multiple times, demonstrating excellent stability researchgate.net. This approach could readily be adapted for this compound to develop reusable solid acid catalysts for various industrial processes.

Table 1: Performance of a Supported Naphthalene Sulfonic Acid Catalyst

| Parameter | Description | Finding | Source |

| Catalyst System | 7-Amino-1-naphthalene sulfonic acid immobilized on silica nanoparticles. | A robust heterogeneous Brønsted acid catalyst. | researchgate.netscilit.com |

| Application | Esterification of n-butyl alcohol with various acids. | Achieved 88% conversion of the alcohol with 100% selectivity towards the ester product. | researchgate.net |

| Reusability | Catalyst was regenerated by washing with ethanol (B145695) and drying. | Demonstrated stability and reusability over multiple reaction cycles. | researchgate.net |

The bromine atom on the naphthalene ring serves as a key reactive site for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds nih.gov. The bromo-naphthalene scaffold is a common substrate in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron reagent nih.govacs.org. In this context, this compound can act as a precursor, where the bromine atom is substituted to build more complex molecular architectures. Researchers have utilized palladium-catalyzed cross-coupling on bromo-naphthalene precursors to generate diverse libraries of compounds for applications like drug discovery, demonstrating the scaffold's utility in creating novel molecules with specific functions nih.gov.

Table 2: Examples of Metal-Catalyzed Reactions with Bromo-Aromatic Compounds

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Significance | Source |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃, K₃PO₄/K₂HPO₄ | Aryl Bromide | Biaryl Compound | Efficient aryl-aryl bond formation for highly functionalized molecules. | acs.org |

| Suzuki-Miyaura Coupling | PdCl₂(dppf), Na₂CO₃ | Chloronaphthyridinone | Aryl-substituted Naphthyridinone | Synthesis of pharmaceutical intermediates. | acs.org |

| General Cross-Coupling | Palladium catalyst | Bromo-naphthalene precursor | Diverse naphthalene sulfonamides | Generation of a compound library to screen for CCR8 antagonists. | nih.gov |

Supramolecular Chemistry and Host-Guest Systems

The rigid, well-defined structure of the naphthalene ring combined with its specific functional groups makes this compound an excellent candidate for designing components used in supramolecular chemistry.

In supramolecular chemistry, small, structurally distinct molecules known as "building blocks" or "synthons" are used to assemble sophisticated molecular architectures through non-covalent interactions fluorochem.co.uk. This compound possesses key features for such a role: a rigid aromatic platform (the naphthalene core), a hydrogen-bonding site (the sulfonate group), and a site for covalent modification or halogen bonding (the bromine atom). Functionalized naphthalenes are effective building blocks for creating self-assembled structures. For instance, 1,8-dihydroxy naphthalene has been used to self-assemble with boronic acids and 4,4′-bipyridine to form stable host-guest complexes through the formation of dative covalent bonds mdpi.com. This demonstrates the principle of using naphthalene derivatives to construct complex supramolecular aggregates, a role for which this compound is well-suited.

The naphthalene sulfonate group is known to participate in host-guest interactions, where a "host" molecule encapsulates a "guest" molecule acs.org. The hydrophobic naphthalene ring can be drawn into the nonpolar cavities of macrocyclic hosts like cyclodextrins, while the hydrophilic sulfonate group can engage in hydrogen bonding or electrostatic interactions bohrium.comnih.gov. A study on 8-aniline-1-naphthalene sulfonic acid (1,8-ANS) showed that it binds effectively with macrocyclic hosts containing dipyrrole and pyridylamide units bohrium.com. The binding was characterized by fluorescence quenching and NMR titration, which confirmed a 1:1 binding ratio and determined the stability constants of the resulting complexes bohrium.com. These findings illustrate the types of non-covalent interactions the naphthalene sulfonate moiety can engage in, providing a model for how this compound could be incorporated into supramolecular host-guest systems for applications in sensing or molecular recognition.

Table 3: Host-Guest Interaction Study of a Naphthalene Sulfonic Acid Derivative (1,8-ANS)

| Host Molecule | Guest Molecule | Binding Ratio (Host:Guest) | Stability Constant (K) | Analytical Method | Source |

| Macrocycle L¹ | 8-Aniline-1-naphthalene sulfonic acid (1,8-ANS) | 1:1 | 3.06 × 10⁴ L·mol⁻¹ | Fluorescence Emission, ¹H NMR Titration | bohrium.com |

| Macrocycle L² | 8-Aniline-1-naphthalene sulfonic acid (1,8-ANS) | 1:1 | 6.58 × 10³ L·mol⁻¹ | Fluorescence Emission, ¹H NMR Titration | bohrium.com |

Inclusion Complex Formation and Binding Constant Determination

The ability of naphthalene derivatives to form inclusion complexes with host molecules, such as cyclodextrins, is a well-documented phenomenon driven by hydrophobic interactions and van der Waals forces. These complexes can alter the photophysical properties of the guest molecule, a characteristic that is exploited for the determination of binding constants. While direct studies on this compound are not extensively detailed in the cited literature, the behavior of analogous naphthalene compounds provides a strong framework for understanding its potential in this area.

Fluorescence spectroscopy is a primary tool for investigating the formation of such complexes. For instance, the interaction of 8-anilinonaphthalene-1-sulfonate with beta-cyclodextrin (B164692) has been studied, revealing changes in fluorescence intensity upon complexation. This allows for the calculation of thermodynamic parameters, including the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of complex formation. In one study, the binding of a naphthalene derivative fluorescent probe with Al³⁺ was shown to have a binding constant (Ka) of 1.598 × 10⁵ M⁻¹ nih.gov. Similarly, naphthalene has been observed to form a 1:1 complex with β-cyclodextrin in water, with a determined binding constant of 377 ± 35 M⁻¹ researchgate.net.

The determination of the binding constant often employs the Benesi-Hildebrand method, which relates the change in absorbance or fluorescence to the concentration of the host molecule. The following table illustrates typical binding constant data for naphthalene derivatives with various hosts, showcasing the range of affinities that can be expected.

| Guest Molecule | Host Molecule | Binding Constant (K) | Technique |

| Naphthalene Derivative Probe F6 | Al³⁺ | 1.598 × 10⁵ M⁻¹ nih.gov | Fluorescence Spectroscopy |

| Naphthalene | β-cyclodextrin | 377 ± 35 M⁻¹ researchgate.net | Fluorescence Spectroscopy |

| 2-(1-naphthyl) acetamide | β-cyclodextrin | 651 M⁻¹ researchgate.net | Absorption and Fluorescence Spectroscopy |

These examples underscore the utility of spectroscopic methods in quantifying the interactions between naphthalene-based guests and various hosts, a principle that is directly applicable to the study of this compound inclusion complexes.

Materials Science Applications

The unique chemical structure of this compound makes it a valuable building block in materials science, enabling the creation of ionic liquids, polymers, and other functional organic materials with tailored properties.

Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. The incorporation of the naphthalene sulfonate anion, derived from compounds like this compound, allows for the design of ILs with specific functionalities, particularly in the realm of surface activity.

The design of novel ionic liquids often involves pairing a bulky, asymmetric organic cation (e.g., imidazolium, pyridinium, or pyrrolidinium) with a functionalized anion like naphthalene sulfonate. This combination disrupts crystal lattice formation, resulting in a low melting point. The tunability of ILs is one of their most significant advantages; by carefully selecting the cation and anion, properties such as viscosity, density, and thermal stability can be precisely controlled.

Research has focused on synthesizing surface-active ionic liquids by combining traditional IL cations with a 4-(n-octyl)naphthalene-1-sulfonate anion. These novel ILs have demonstrated high thermal stability and enhanced surfactant character compared to their precursor naphthalene compounds. A key advantage of these naphthalene-based ILs is their solubility in water, which is often a limitation for conventional petroleum sulfonates like sodium octylnaphthalene sulfonate. This increased water solubility greatly facilitates their application in aqueous formulations.

Naphthalene sulfonate-based ionic liquids exhibit excellent surface-active properties, making them effective surfactants. They can significantly reduce the surface tension of water and the interfacial tension (IFT) between water and oil phases. For example, 1-Hexyl-3-methylimidazolium 4-(n-octyl)naphthalene-1-sulfonate has been shown to be particularly effective at lowering both water-air and water-oil interfacial tension nih.govacs.org.

The critical micelle concentration (cmc) is a key parameter for surfactants, representing the concentration at which micelles begin to form. The synthesized ionic liquids based on the 4-(n-octyl)naphthalene-1-sulfonate anion exhibit lower cmc values compared to the original sodium salt, indicating a greater tendency to form micelles. The table below summarizes the surface-active properties of some of these novel ionic liquids.

| Ionic Liquid Cation | Anion | cmc (mmol/kg) | Surface Tension at cmc (γcmc) (mN/m) |

| Imidazolium-based | 4-(n-octyl)naphthalene-1-sulfonate | 0.4 - 1.2 nih.gov | 29.7 - 37.4 nih.gov |

| Pyridinium-based | 4-(n-octyl)naphthalene-1-sulfonate | (Varies with alkyl chain length) nih.gov | (Little variation) nih.gov |

The ability of these ionic liquids to reduce interfacial tension to ultra-low values is particularly relevant for applications such as enhanced oil recovery (EOR).

This compound can be utilized in the synthesis of polymeric materials through condensation reactions, most notably with formaldehyde. The resulting naphthalene sulfonic acid-formaldehyde condensates are widely used as dispersants, plasticizers, and tanning agents.

The synthesis process typically involves the sulfonation of naphthalene followed by condensation with formaldehyde. The degree of condensation and the length of the polymer chains can be controlled by adjusting reaction conditions such as temperature and the molar ratio of the reactants. These condensates are anionic surfactants with excellent dispersing properties. They are particularly effective in preventing the aggregation of particles in aqueous systems and are stable across a wide pH range and at high temperatures.

The general structure of a naphthalene sulfonic acid-formaldehyde condensate consists of naphthalene sulfonate units linked by methylene (B1212753) bridges. The properties of the resulting polymer, such as its dispersing ability, are influenced by the degree of polymerization and the sulfonation pattern on the naphthalene ring.

The bromine and sulfonic acid groups on this compound provide reactive handles for the synthesis of a variety of functional organic materials. The bromine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions, allowing for the introduction of other functional groups. The sulfonic acid group enhances water solubility and can be converted into other derivatives like sulfonamides.

This versatility makes bromonaphthalene sulfonic acids valuable intermediates in the synthesis of dyes, pigments, and other specialty chemicals. For instance, aromatic sulfonic acids are crucial in the textile industry as leveling agents in dyeing processes, ensuring uniform color distribution. The sulfonic acid group can also be used to tune the electronic properties of organic molecules, which is relevant for the development of materials for electronics and photonics.

Recent research has explored the synthesis of naphthalene-based porous organic salts through the self-assembly of sulfonic acid and amine functionalized naphthalene building blocks. These materials exhibit interesting properties for applications in photocatalysis, demonstrating how the functional groups of the precursor molecules can be leveraged to create materials with advanced functionalities.

Ionic Liquids Based on Naphthalene Sulfonate Anions

Sensing and Probe Applications

The intrinsic spectroscopic properties of the naphthalene core make it a valuable scaffold for the development of fluorescent probes and chemosensors. While this compound itself is not typically used directly as a sensor, it serves as a crucial intermediate in the synthesis of more complex functional molecules designed for specific analyte detection. The bromo and sulfonic acid groups offer versatile handles for chemical modification, allowing for the attachment of specific recognition moieties and the fine-tuning of the molecule's photophysical properties.

Naphthalene-based fluorescent probes are advantageous due to their excellent photostability, high quantum yields, and the sensitivity of their fluorescence to the local environment. These characteristics make them ideal for creating sensors that can detect a variety of analytes, including metal ions and biomolecules, often with high selectivity and sensitivity. The general mechanism of these sensors involves a change in fluorescence—either enhancement ("turn-on") or quenching ("turn-off")—upon binding of the target analyte.

A pertinent example of the utility of a closely related bromo-naphthalene derivative is in the detection of copper ions (Cu²⁺). A fluorescent probe was developed using 4-bromo-1,8-naphthalene anhydride (B1165640) as a starting material. This probe demonstrated a selective fluorescence quenching response upon interaction with Cu²⁺. nih.gov

Detailed Research Findings: A Case Study on a Copper Ion Probe

In a study focused on metal ion detection, a novel fluorescent probe, designated as L, was synthesized from 4-bromo-1,8-naphthalene anhydride and 2-thiophene formaldehyde. nih.gov The probe was designed to act as a chemosensor for Cu²⁺ ions.

The sensing mechanism of probe L is based on fluorescence quenching. In its free state, the probe exhibits strong fluorescence. However, upon the addition of Cu²⁺, a significant decrease in fluorescence intensity is observed. This quenching is attributed to the coordination of the copper ion with the probe molecule, which facilitates a photoinduced electron transfer (PET) process, a common mechanism for fluorescence quenching in such sensors.

The selectivity of probe L for Cu²⁺ was evaluated in the presence of various other metal ions. The results indicated a high selectivity for copper, with minimal interference from other common cations. nih.gov This high selectivity is crucial for the practical application of the sensor in complex environmental or biological samples.

The performance of the fluorescent probe L for Cu²⁺ detection is summarized in the table below.

| Parameter | Value | Reference |

| Analyte | Cu²⁺ | nih.gov |

| Starting Material | 4-bromo-1,8-naphthalene anhydride | nih.gov |

| Sensing Mechanism | Fluorescence Quenching | nih.gov |

| Detection Limit | 1.8 µM | nih.gov |

| Excitation Wavelength | 465 nm | nih.gov |

| Emission Wavelength | 575 nm | nih.gov |

This example illustrates the potential of bromo-naphthalene scaffolds, derivable from precursors like this compound, in creating sensitive and selective chemosensors for important analytes. Further functionalization of the this compound molecule could lead to the development of a wide array of probes for various targets.

Theoretical and Computational Studies of 4 Bromonaphthalene 1 Sulfonic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research for predicting the properties of molecules. DFT methods are used to determine the electronic structure, offering a balance between accuracy and computational cost. These calculations can predict molecular geometries, vibrational frequencies, and various electronic properties that govern the reactivity and interactions of 4-Bromonaphthalene-1-sulfonic acid.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. DFT calculations can map the electron density distribution, identify molecular orbitals, and calculate key electronic parameters. For aromatic systems like this compound, this includes analyzing the π-electron system and the influence of its substituents—the bromine atom and the sulfonic acid group.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Computational studies on analogous substituted naphthalenes, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid, have shown how different functional groups influence these frontier orbitals tandfonline.com. For this compound, the electron-withdrawing nature of the bromine and sulfonic acid groups is expected to lower the energies of both HOMO and LUMO, affecting its reactivity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the sulfonic acid group and a region of positive potential (blue) around the hydrogen of the sulfonic acid group, indicating sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative Electronic Properties of a Substituted Naphthalene (B1677914) Derivative Calculated using DFT

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 5.8 D |

Note: Data is illustrative and based on typical values for similar naphthalene sulfonic acid derivatives.

Reaction Pathway Elucidation and Transition State Analysis

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, such as electrophilic substitution or desulfonation, computational analysis can determine the most likely pathways.

Transition state theory combined with DFT calculations allows for the determination of the energy barriers (activation energies) for different reaction steps. By locating the transition state structure—a first-order saddle point on the potential energy surface—researchers can understand the kinetics of a reaction. For instance, in the desulfonation of a naphthalenesulfonic acid, calculations would model the protonation of the carbon atom bearing the sulfonic acid group and the subsequent cleavage of the C-S bond, identifying the high-energy transition state that governs the reaction rate.

Energetics and Thermodynamic Properties of Reactions

Beyond reaction pathways, quantum chemical calculations provide precise data on the thermodynamics of chemical processes. The enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be calculated, determining its spontaneity and equilibrium position. For any proposed synthesis or reaction involving this compound, these calculations can predict the feasibility and yield under different conditions.

Thermodynamic parameters are derived from the calculated vibrational frequencies and rotational constants of the optimized molecular structures. Studies on other naphthalene derivatives have demonstrated the accuracy of these predictions when compared with experimental data .

Table 2: Illustrative Thermodynamic Data for a Reaction Involving a Naphthalene Derivative

| Thermodynamic Parameter | Value (kJ/mol) |

| Enthalpy of Reaction (ΔH) | -45.0 |

| Gibbs Free Energy of Reaction (ΔG) | -25.5 |

| Activation Energy (Ea) | +110.2 |

Note: These values are representative and intended to illustrate the type of data obtained from DFT calculations for a generic reaction.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties and single-reaction events, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, offering a view of conformational changes, solvent interactions, and aggregation phenomena.

Conformation and Dynamics in Various Solvents

The conformation of this compound, particularly the orientation of the sulfonic acid group relative to the naphthalene ring, can be influenced by its environment. MD simulations can model the molecule in different solvents (e.g., water, methanol, dimethyl sulfoxide) to understand how solvent molecules interact with the solute and affect its structure and dynamics.

These simulations can reveal the formation of hydrogen bonds between the sulfonic acid group and protic solvent molecules, leading to the formation of a stable solvation shell. The dynamics of these interactions, including the residence time of solvent molecules around the solute, can be quantified. Such simulations have been effectively used to understand the behavior of other functionalized organic molecules in solution acs.org.

Intermolecular Interactions and Aggregation Behavior

At higher concentrations, molecules of this compound may exhibit aggregation behavior due to intermolecular forces. MD simulations are ideally suited to study these phenomena. The simulations can predict how multiple molecules interact through forces such as van der Waals interactions, π-π stacking of the naphthalene rings, and hydrogen bonding between sulfonic acid groups.

By simulating a system containing many molecules of this compound, researchers can observe the spontaneous formation of dimers, trimers, or larger aggregates. The simulations can also provide information on the preferred orientation of molecules within these aggregates and the thermodynamics of the aggregation process. This understanding is critical for applications where the compound is used in solution, as aggregation can significantly alter its properties and effectiveness.

Prediction of Reactivity and Selectivity in Organic Reactions

Theoretical and computational chemistry provides powerful tools for predicting the reactivity and selectivity of organic molecules, including this compound. By employing methods such as Density Functional Theory (DFT), chemists can model the electronic structure of a molecule and infer its behavior in chemical reactions. These computational approaches are crucial for understanding reaction mechanisms and for the rational design of synthetic routes.

The reactivity of this compound is dictated by the electronic properties of the naphthalene ring, which are significantly influenced by the presence of the electron-withdrawing sulfonic acid group (-SO₃H) and the bromine atom (-Br). The sulfonic acid group is a strong deactivating group, reducing the electron density of the aromatic system and thus its susceptibility to electrophilic attack. Conversely, it directs incoming electrophiles to the meta positions relative to its point of attachment. The bromine atom is also a deactivating group but is an ortho-, para-director. The interplay of these two substituents governs the regioselectivity of further substitution reactions.

Computational models can predict the most probable sites for electrophilic and nucleophilic attack by calculating molecular orbital energies and electron density distributions. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. In the case of electrophilic aromatic substitution, regions of high HOMO density are indicative of reactive sites.

For this compound, DFT calculations would likely show that the positions for further electrophilic substitution are influenced by a combination of electronic and steric factors. The sulfonic acid group at the C1 position and the bromine atom at the C4 position create a complex electronic environment. Computational studies on related substituted naphthalenes suggest that the prediction of reaction outcomes requires careful consideration of the activation barriers for the formation of different intermediates.

Below is a hypothetical data table illustrating the type of information that could be generated from a computational study to predict reactivity. The values are for illustrative purposes and are not based on actual experimental or computational data for this specific molecule.

| Position on Naphthalene Ring | Calculated Electron Density (Arbitrary Units) | Predicted Susceptibility to Electrophilic Attack |

| C2 | 0.98 | Low |

| C3 | 1.05 | Moderate |

| C5 | 1.02 | Moderate-High |

| C6 | 0.99 | Low |

| C7 | 1.04 | Moderate |

| C8 | 1.01 | Moderate |

Table 1: Illustrative Predicted Reactivity of this compound

Selectivity in organic reactions involving this compound can also be predicted. For example, in nucleophilic aromatic substitution reactions, the bromine atom can be displaced by a nucleophile. The rate and feasibility of such a reaction would depend on the nature of the nucleophile and the reaction conditions, which can be modeled computationally.

Crystal Engineering and Solid-State Prediction

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Theoretical and computational methods are invaluable in this field for predicting crystal structures and understanding the forces that govern crystal packing.

The crystal structure of this compound is determined by the interplay of various intermolecular interactions. The sulfonic acid group is a strong hydrogen bond donor and acceptor, and it is expected to play a dominant role in the crystal packing. The naphthalene ring system can participate in π-π stacking interactions, while the bromine atom can be involved in halogen bonding.

Computational methods can be used to explore the potential energy landscape of the crystalline forms of a molecule. By identifying the most stable predicted crystal structures, it is possible to gain insight into the likely packing arrangements. These predictions can guide experimental crystallization efforts.

The primary intermolecular interactions expected to govern the crystal structure of this compound are summarized in the table below.

| Interaction Type | Functional Groups Involved | Predicted Strength | Role in Crystal Packing |

| Hydrogen Bonding | -SO₃H with neighboring -SO₃H or other acceptors | Strong | Primary driver of supramolecular assembly |

| π-π Stacking | Naphthalene rings | Moderate | Contributes to the stabilization of layered structures |

| Halogen Bonding | -Br with electron-rich atoms (e.g., oxygen of -SO₃H) | Weak to Moderate | Directional interaction that can influence packing |

| van der Waals Forces | Entire molecule | Weak | Non-specific attractive forces contributing to overall stability |

Table 2: Key Intermolecular Interactions in Crystalline this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties, such as solubility, melting point, and stability. The prediction of polymorphism is a major challenge in materials science. Computational crystal structure prediction methods can identify multiple, energetically similar crystal structures, suggesting the possibility of polymorphism.

For a molecule like this compound, with its rigid core and strong hydrogen bonding groups, the formation of different polymorphic forms is a distinct possibility. These different forms could arise from variations in the hydrogen-bonding networks or different π-π stacking arrangements.

Cocrystals are multicomponent crystals in which the components are held together by non-covalent interactions. The design of cocrystals is a powerful strategy for modifying the physicochemical properties of a solid. In the context of this compound, cocrystals could be formed with other molecules (coformers) that can participate in complementary intermolecular interactions. For example, a coformer with strong hydrogen bond acceptor sites could interact with the sulfonic acid group.

The selection of suitable coformers can be guided by computational screening methods. These methods assess the likelihood of cocrystal formation between a target molecule and a library of potential coformers based on an analysis of their molecular structures and potential intermolecular interactions. General principles of cocrystal design often rely on concepts such as hydrogen bond complementarity and supramolecular synthons.

Advanced Analytical Methodologies for 4 Bromonaphthalene 1 Sulfonic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural confirmation and analysis of 4-Bromonaphthalene-1-sulfonic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS), and Infrared (IR) spectroscopy offer detailed insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing precise information about the hydrogen and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display a complex series of signals in the aromatic region. The protons on the naphthalene (B1677914) ring system will exhibit distinct chemical shifts and coupling patterns influenced by the electron-withdrawing effects of both the sulfonic acid group and the bromine atom. Protons adjacent to the sulfonic acid group are anticipated to be shifted downfield. The characteristic splitting patterns (doublets, triplets, and doublet of doublets) arise from proton-proton (H-H) spin coupling, allowing for the assignment of each proton to its specific position on the naphthalene ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected for the naphthalene core. The carbons directly attached to the bromine (ipso-carbon) and the sulfonic acid group will have their chemical shifts significantly influenced. The bromine atom can exert a "heavy atom effect," which may cause an upfield shift for the carbon it is attached to, a phenomenon observed in other brominated aromatic compounds. stackexchange.com The remaining eight carbon signals will appear in the aromatic region, with their specific shifts determined by the electronic environment created by the substituents.

Table 1: Predicted NMR Spectral Data for this compound This table presents predicted chemical shift ranges based on data from analogous compounds such as 1-bromonaphthalene (B1665260) and naphthalenesulfonic acids. nih.gov

| Spectrum | Nucleus | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | 7.5 - 9.0 | Complex multiplets, doublets, and triplets due to spin-spin coupling. Protons ortho to the SO₃H group are expected at the downfield end of the range. |

| ¹³C NMR | Aromatic Carbons | 120 - 145 | Ten distinct signals expected. Chemical shifts are influenced by the inductive and resonance effects of the Br and SO₃H substituents. The carbon attached to bromine may show an upfield shift due to the heavy atom effect. stackexchange.com |

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a critical tool for determining the elemental composition and exact mass of this compound. Using techniques like electrospray ionization (ESI), the compound can be analyzed, typically in negative ion mode, due to the acidic nature of the sulfonic acid group. upce.cz

The analysis would reveal the deprotonated molecule [M-H]⁻. A key feature in the mass spectrum is the isotopic pattern resulting from the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks of almost equal intensity separated by two mass units (m/z), which is a definitive indicator for the presence of a single bromine atom in the molecule. nih.gov High-resolution analysis allows for the calculation of the precise elemental formula, confirming the presence of C₁₀H₇BrO₃S. molbase.comchemicalbook.com Fragmentation analysis can further corroborate the structure, with a common loss being the SO₃ group.

Table 2: Expected HR-MS Data for this compound

| Ion Mode | Expected Ion | Calculated m/z | Characteristic Isotopic Pattern |

|---|---|---|---|

| Negative | [C₁₀H₆⁷⁹BrO₃S]⁻ | 286.9255 | M peak |

| Negative | [C₁₀H₆⁸¹BrO₃S]⁻ | 288.9235 | M+2 peak of nearly equal intensity to the M peak |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands. rsc.org

The most prominent features are associated with the sulfonic acid group, including strong and broad absorption bands for the O-H stretch, typically in the 3200-2500 cm⁻¹ region. Strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. researchgate.net Other significant absorptions include C-H stretching for the aromatic ring (above 3000 cm⁻¹), C=C stretching vibrations within the naphthalene ring (1600-1450 cm⁻¹), and a C-Br stretching vibration, which typically appears in the 700-500 cm⁻¹ region. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound Based on data from naphthalenesulfonic acids and brominated aromatic compounds. nist.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonic Acid (O-H) | Stretching | 3200 - 2500 (broad) |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |